Cas no 2098103-01-4 (3-Tert-butyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

3-Tert-butyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione Chemical and Physical Properties
Names and Identifiers
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- 3-tert-butyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 3-tert-butyl-6-pentan-3-yl-1H-pyrimidine-2,4-dione
- 3-Tert-butyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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- Inchi: 1S/C13H22N2O2/c1-6-9(7-2)10-8-11(16)15(12(17)14-10)13(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,17)
- InChI Key: UJAVNWAJCQYXFE-UHFFFAOYSA-N
- SMILES: O=C1NC(=CC(N1C(C)(C)C)=O)C(CC)CC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 349
- XLogP3: 2
- Topological Polar Surface Area: 49.4
3-Tert-butyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-7807-5g |
3-tert-butyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2098103-01-4 | 95%+ | 5g |
$1005.0 | 2023-09-06 | |
Life Chemicals | F1967-7807-0.25g |
3-tert-butyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2098103-01-4 | 95%+ | 0.25g |
$302.0 | 2023-09-06 | |
Life Chemicals | F1967-7807-2.5g |
3-tert-butyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2098103-01-4 | 95%+ | 2.5g |
$670.0 | 2023-09-06 | |
TRC | T235161-100mg |
3-tert-butyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2098103-01-4 | 100mg |
$ 95.00 | 2022-06-03 | ||
TRC | T235161-1g |
3-tert-butyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2098103-01-4 | 1g |
$ 475.00 | 2022-06-03 | ||
Life Chemicals | F1967-7807-0.5g |
3-tert-butyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2098103-01-4 | 95%+ | 0.5g |
$318.0 | 2023-09-06 | |
Life Chemicals | F1967-7807-10g |
3-tert-butyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2098103-01-4 | 95%+ | 10g |
$1407.0 | 2023-09-06 | |
Life Chemicals | F1967-7807-1g |
3-tert-butyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2098103-01-4 | 95%+ | 1g |
$335.0 | 2023-09-06 | |
TRC | T235161-500mg |
3-tert-butyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2098103-01-4 | 500mg |
$ 320.00 | 2022-06-03 |
3-Tert-butyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione Related Literature
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Roger Y. Bello Faraday Discuss., 2021,228, 378-393
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3. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
Additional information on 3-Tert-butyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
3-Tert-butyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione: A Comprehensive Overview
3-Tert-butyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known by its CAS number 2098103-01-4, is a compound of significant interest in the field of organic chemistry and pharmacology. This molecule belongs to the class of tetrahydropyrimidine diones, which are known for their diverse biological activities and potential applications in drug development. The structure of this compound is characterized by a tetrahydropyrimidine ring system with two substituents: a tert-butyl group at position 3 and a pentan-3-yl group at position 6. These substituents play a crucial role in determining the compound's physical properties, stability, and biological activity.
The synthesis of 3-Tert-butyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has been explored through various methodologies. Recent studies have focused on optimizing the synthetic routes to improve yield and purity. One such approach involves the use of microwave-assisted synthesis, which has been shown to significantly accelerate the reaction process while maintaining high product quality. This method not only enhances the efficiency of the synthesis but also aligns with the growing trend toward sustainable and environmentally friendly chemical processes.
In terms of biological activity, this compound has demonstrated promising results in recent pharmacological studies. Research conducted in 2023 highlighted its potential as an anti-inflammatory agent. The compound was found to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that it could be a valuable candidate for the development of novel anti-inflammatory drugs. Furthermore, preliminary studies indicate that this compound may also exhibit antioxidant properties, which could be beneficial in combating oxidative stress-related diseases.
The structural uniqueness of 3-Tert-butyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione contributes to its stability and bioavailability. The tert-butyl group at position 3 enhances lipophilicity, which is crucial for membrane permeability and drug delivery. On the other hand, the pentan-3-yl group at position 6 introduces additional flexibility to the molecule, potentially improving its binding affinity to target proteins. These structural features make it an attractive candidate for further exploration in medicinal chemistry.
Recent advancements in computational chemistry have also provided valuable insights into the molecular interactions of this compound. Molecular docking studies have revealed that it can bind effectively to several therapeutic targets associated with neurodegenerative diseases. For instance, simulations suggest that it may interact with amyloid-beta peptides implicated in Alzheimer's disease. This opens up new avenues for investigating its potential as a neuroprotective agent.
In conclusion, 3-Tert-butyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,dione represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique structure and favorable pharmacokinetic properties make it an ideal candidate for further research and development. As ongoing studies continue to uncover its full potential, this compound is expected to play a significant role in advancing the field of medicinal chemistry.
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